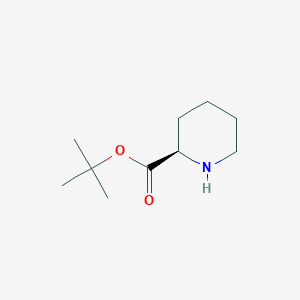

Tert-butyl (r)-2-piperidinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESKMUAFJDWOAR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140646-13-5 | |

| Record name | tert-butyl (2R)-piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Chiral Drug Discovery: A Technical Guide to Tert-butyl (R)-2-piperidinecarboxylate

Introduction: The Strategic Importance of Chiral Piperidines

Within the landscape of modern medicinal chemistry, the piperidine scaffold stands as a ubiquitous and highly valued structural motif. Its prevalence in a vast number of pharmaceuticals and biologically active natural products underscores its significance.[1] However, the introduction of stereochemistry, particularly at the C-2 position, elevates the piperidine ring from a mere structural component to a critical determinant of biological activity and selectivity. Tert-butyl (R)-2-piperidinecarboxylate, a chiral building block, has emerged as a cornerstone in the synthesis of complex molecular architectures, offering researchers a reliable and versatile tool for accelerated drug discovery.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of this pivotal intermediate, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. While specific experimental values for tert-butyl (R)-2-piperidinecarboxylate can vary slightly based on purity and measurement conditions, the following table summarizes its key computed and reported properties, drawing comparisons with its parent acid, (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid.

| Property | Value (tert-butyl (R)-2-piperidinecarboxylate) | Value ((2R)-1-Boc-piperidine-2-carboxylic acid) | Reference |

| Molecular Formula | C₁₀H₁₉NO₂ | C₁₁H₁₉NO₄ | [3] |

| Molecular Weight | 185.26 g/mol (calculated) | 229.27 g/mol | [4] |

| IUPAC Name | tert-butyl (2R)-piperidine-2-carboxylate | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | [4] |

| CAS Number | Not directly available; parent acid: 28697-17-8 | 28697-17-8 | [4] |

| Appearance | Typically a colorless oil or low-melting solid | White to off-white solid | General knowledge |

| Boiling Point | Not readily available | Not readily available | |

| Melting Point | Not readily available | 132-135 °C | Commercial supplier data |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) | Soluble in polar organic solvents | General chemical knowledge |

Spectroscopic Data:

The structural integrity of tert-butyl (R)-2-piperidinecarboxylate is confirmed through various spectroscopic techniques. Representative spectral data, based on analysis of the parent acid and related structures, are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets between 1.2 and 3.5 ppm), and the methine proton at the chiral center (a multiplet around 4.0-4.2 ppm).

-

¹³C NMR: The carbon NMR would display a resonance for the tert-butyl quaternary carbon (around 80-82 ppm) and the methyl carbons (around 28 ppm), along with signals for the piperidine ring carbons and the carbonyl carbon of the ester (around 170-175 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the ester carbonyl group (C=O) around 1730-1740 cm⁻¹, and C-H stretching vibrations for the aliphatic and tert-butyl groups.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecular ion [M+H]⁺.

Synthesis of Enantiomerically Pure Tert-butyl (R)-2-piperidinecarboxylate

The synthesis of enantiomerically pure tert-butyl (R)-2-piperidinecarboxylate is a critical process, with several strategic approaches available to the synthetic chemist. The choice of method often depends on factors such as the availability of starting materials, desired scale, and the need for high enantiomeric purity.

Method 1: Esterification of (R)-Pipecolic Acid

This is a direct and commonly employed method that starts from the commercially available chiral pool amino acid, (R)-pipecolic acid. The synthesis involves two key steps: N-protection followed by esterification.

Workflow for Synthesis from (R)-Pipecolic Acid:

Figure 1: Synthesis via N-protection and esterification.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of N-Boc-(R)-Pipecolic Acid

-

To a solution of (R)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-pipecolic acid as a white solid.[5]

Step 2: Synthesis of tert-butyl (R)-2-piperidinecarboxylate

-

To a solution of N-Boc-(R)-pipecolic acid (1.0 eq) in dichloromethane (DCM), add tert-butanol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-2-piperidinecarboxylate.

Causality Behind Experimental Choices:

-

N-Protection: The use of the tert-butoxycarbonyl (Boc) group is strategic. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protection strategy.

-

Esterification: The DCC/DMAP coupling method is a mild and efficient way to form the tert-butyl ester, minimizing side reactions. An alternative is the use of tert-butyl bromide with a non-nucleophilic base, although this can sometimes lead to elimination byproducts.

Method 2: Chiral Resolution of Racemic tert-butyl 2-piperidinecarboxylate

An alternative strategy involves the synthesis of the racemic ester followed by resolution of the enantiomers. This can be economically advantageous if the racemic starting material is significantly cheaper. Diastereomeric salt formation with a chiral resolving agent is a classical and scalable method.

Workflow for Chiral Resolution:

Figure 2: Chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol (Generalized):

-

Dissolve racemic tert-butyl 2-piperidinecarboxylate in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as di-benzoyl-L-tartaric acid, in the same solvent.[6]

-

Slowly add the resolving agent solution to the racemic ester solution with stirring.

-

Allow the mixture to stand, possibly with gentle warming and slow cooling, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved salt can be checked by converting a small sample back to the free base and analyzing by chiral HPLC.

-

To obtain the free (R)-ester, dissolve the diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, wash with water and brine, dry, and concentrate to yield the enantiomerically enriched tert-butyl (R)-2-piperidinecarboxylate.

Trustworthiness and Self-Validation:

The success of this protocol relies on the difference in solubility between the two diastereomeric salts.[7] The enantiomeric excess (ee) of the product should be rigorously determined at each stage of crystallization using chiral HPLC to ensure the desired purity is achieved.

Applications in Pharmaceutical Synthesis

Tert-butyl (R)-2-piperidinecarboxylate is a versatile intermediate in the synthesis of numerous pharmaceutical agents. The Boc-protected nitrogen and the tert-butyl ester provide a stable scaffold that can be elaborated at other positions on the piperidine ring before deprotection and further functionalization.

Example: Synthesis of a Key Intermediate for a CGRP Receptor Antagonist

The asymmetric synthesis of aminofluoropiperidines, which are precursors for calcitonin gene-related peptide (CGRP) receptor antagonists used in migraine treatment, can utilize chiral piperidine building blocks.[1] While a direct synthesis from the title compound is a plausible route, many patented syntheses employ related chiral piperidine derivatives. The general strategy involves the manipulation of the piperidine ring, followed by the deprotection of the nitrogen and carboxyl groups to reveal reactive handles for further coupling reactions.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

Tert-butyl (R)-2-piperidinecarboxylate represents a prime example of a chiral building block that has significantly impacted the field of drug discovery and development. Its ready accessibility through multiple synthetic routes, coupled with its versatile chemical handles, makes it an indispensable tool for the construction of complex, enantiomerically pure molecules. The methodologies outlined in this guide, grounded in established chemical principles, provide a framework for the reliable synthesis and application of this important intermediate, empowering researchers to advance the frontiers of medicinal chemistry.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614230, Tert-butyl piperidine-2-carboxylate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688618, (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. Retrieved from [Link]

-

Cimermancic, P., et al. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 21(10), 1344. Retrieved from [Link]

-

Patel, H. H., & Suthar, P. G. (2015). Synthesis of Pipecolic Acid and Baikiain. Journal of Heterocyclic Chemistry, 52(4), 1184-1188. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-pyridin-3-yl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Obrecht, J. P., et al. (1995). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses, 72, 161. Retrieved from [Link]

- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.

-

Wang, Z., et al. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5289197, Piperidine-2-carboxylic acid tert-butylamide. Retrieved from [Link]

-

SpectraBase. (n.d.). (2R)-2-[3-[(2R)-1-tert-butoxycarbonyl-2-piperidyl]-2-keto-propyl]piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7294. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Beilstein Journal of Organic Chemistry, 9, 2196-2203. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756421, Tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 11, 3782. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 26(11), 3293. Retrieved from [Link]

-

MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3205. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis, Resolution and Absolute Configuration of 2,3-Dihydro-2-Tert- Butyl-3-N-Benzylquinazolin-4-One. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Tert-butyl piperidine-2-carboxylate hydrochloride | C10H20ClNO2 | CID 42614230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to tert-Butyl (R)-2-Piperidinecarboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (R)-2-piperidinecarboxylate, a pivotal chiral building block in contemporary pharmaceutical development. We will delve into its chemical identity, synthesis, purification, and analytical characterization, while also exploring its significant applications in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Core Chemical Identity and Physicochemical Properties

Tert-butyl (R)-2-piperidinecarboxylate, also known by its synonym (R)-(+)-N-Boc-2-piperidinecarboxylic acid, is a valuable synthetic intermediate. Its structure combines a piperidine ring, a chiral center at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of features makes it an ideal starting material for the stereoselective synthesis of a wide range of biologically active molecules.[1]

The fundamental chemical and physical properties of tert-butyl (R)-2-piperidinecarboxylate are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 28697-17-8 | [2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 116-119 °C | [3] |

| Optical Activity | [α]²³/D +63.5±3°, c = 1 in acetic acid | [3] |

| Solubility | Soluble in dimethylformamide | [3] |

Synthesis and Purification: A Practical Approach

The synthesis of tert-butyl (R)-2-piperidinecarboxylate is most commonly achieved through the N-protection of the corresponding chiral amino acid, (R)-piperidine-2-carboxylic acid (also known as D-pipecolic acid), using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and mild conditions.

The Rationale Behind Boc Protection

The use of the Boc protecting group is a strategic choice. The bulky tert-butyl group sterically hinders the nitrogen atom, preventing its participation in unwanted side reactions. Furthermore, the Boc group is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions, providing an orthogonal protection strategy in multi-step syntheses.

The mechanism of Boc protection involves the nucleophilic attack of the secondary amine of the piperidine ring on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of the tert-butoxide anion, which is subsequently protonated. The use of a mild base, such as sodium bicarbonate, facilitates the reaction by neutralizing the carboxylic acid and deprotonating the amine, thereby increasing its nucleophilicity.

Caption: A simplified diagram illustrating the key steps in the Boc protection of (R)-piperidine-2-carboxylic acid.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of tert-butyl (R)-2-piperidinecarboxylate.

Materials:

-

(R)-Piperidine-2-carboxylic acid (D-Pipecolic acid)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated potassium bisulfate solution (KHSO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-piperidine-2-carboxylic acid in a mixture of methanol and water.

-

Addition of Base and Boc Anhydride: To the stirred solution, add sodium bicarbonate followed by the portion-wise addition of di-tert-butyl dicarbonate.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Remove the methanol under reduced pressure.

-

Add water to the residue and wash with diethyl ether to remove any unreacted Boc₂O.

-

Carefully acidify the aqueous layer to pH 2-3 with a saturated solution of potassium bisulfate.

-

Extract the product into dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as a solid.

Purification by Recrystallization

For many applications, the crude product is of sufficient purity. However, for demanding applications such as in the synthesis of APIs, recrystallization is recommended to obtain a highly pure product.

Protocol for Recrystallization:

-

Solvent Selection: A common and effective solvent system for the recrystallization of tert-butyl (R)-2-piperidinecarboxylate is a mixture of ethyl acetate and hexanes.

-

Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexanes to the hot solution until turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Analytical Characterization for Quality Assurance

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized tert-butyl (R)-2-piperidinecarboxylate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. The spectra of tert-butyl (R)-2-piperidinecarboxylate exhibit characteristic signals that confirm the presence of the piperidine ring, the Boc protecting group, and the carboxylic acid moiety.

-

¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperidine ring will appear as a series of multiplets in the region of 1.2-4.2 ppm. The proton at the chiral center (C2) will typically be a multiplet around 4.0 ppm.

-

¹³C NMR: The carbonyl carbon of the Boc group will appear around 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm. The carbons of the piperidine ring will resonate in the range of 20-60 ppm.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₁H₁₉NO₄ is m/z 230.13.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of tert-butyl (R)-2-piperidinecarboxylate is a critical quality parameter. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product.

General Method Development Strategy:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of N-Boc protected amino acids.

-

Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for this compound.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

Caption: A flowchart outlining the key analytical steps for the quality control of synthesized tert-butyl (R)-2-piperidinecarboxylate.

Applications in Drug Discovery and Development

The true value of tert-butyl (R)-2-piperidinecarboxylate lies in its application as a versatile chiral building block in the synthesis of a diverse array of pharmaceutical agents. The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The introduction of a defined stereocenter at the 2-position allows for precise three-dimensional orientation of substituents, which is often critical for potent and selective interaction with biological targets.

Role as a Chiral Scaffold

The carboxylic acid functionality of tert-butyl (R)-2-piperidinecarboxylate serves as a handle for further synthetic transformations, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups. The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can then be functionalized through N-alkylation, N-arylation, or acylation. This dual functionality, combined with the fixed stereochemistry, makes it an invaluable tool for asymmetric synthesis.

Examples in Pharmaceutical Synthesis

While specific proprietary synthetic routes are often not disclosed, the use of chiral piperidine-2-carboxylic acid derivatives is implicated in the synthesis of several classes of drugs, including:

-

Anesthetics: The piperidine ring is a common feature in local anesthetics.[5]

-

Antiviral Agents: Chiral piperidines are key components in some antiviral drugs, where their specific conformation is crucial for binding to viral enzymes.

-

Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs targeting CNS receptors due to its ability to mimic the structure of endogenous neurotransmitters.

The general synthetic utility can be illustrated by its incorporation into a larger molecule, where the piperidine ring provides a rigid scaffold and the stereocenter dictates the overall three-dimensional shape of the final compound.

Safety and Handling

Tert-butyl (R)-2-piperidinecarboxylate is classified as an irritant. It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl (R)-2-piperidinecarboxylate is a fundamentally important chiral building block that empowers medicinal chemists and process development scientists to construct complex, stereochemically defined molecules with potential therapeutic applications. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an indispensable tool in the modern drug discovery and development landscape. A thorough understanding of its synthesis, purification, and analytical characterization is paramount to ensuring the quality and reproducibility of subsequent synthetic endeavors.

References

-

PubChem. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Nebe, M. M., Zinn, S., & Opatz, T. (2016).

- Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research.

- Macmillan Group. (n.d.).

- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.

- Stoyanov, N. M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.

- BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.

- Zhang, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

- Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug...

-

PubChem. Piperidine-2-carboxylic acid tert-butylamide. National Center for Biotechnology Information. Retrieved from: [Link]

- Gomtsyan, A. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from: [Link]

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Retrieved from: [Link]

- SciELO México. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

- Gorgas, K., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

Tert-butyl (R)-2-piperidinecarboxylate: A Cornerstone Chiral Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[1] Within this class, chiral 2-substituted piperidines are of paramount importance for creating stereochemically defined active pharmaceutical ingredients (APIs).

This guide focuses on Tert-butyl (R)-2-piperidinecarboxylate , also known by synonyms such as Boc-D-Pip-OH and (R)-N-Boc-pipecolic acid , a premier chiral building block for asymmetric synthesis.[3] Its structure combines three strategically vital features: a stereochemically defined (R)-center at the 2-position, a versatile carboxylic acid functional handle, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This combination offers chemists precise control over subsequent synthetic transformations, making it an invaluable intermediate in the construction of complex molecular architectures.[4]

Synthesis and Physicochemical Characterization

The most direct and reliable route to Tert-butyl (R)-2-piperidinecarboxylate is through the N-protection of the commercially available, enantiopure starting material, D-(+)-Pipecolinic acid, which is itself derived from the natural amino acid L-lysine.[5][6]

Experimental Protocol: Synthesis via N-Boc Protection

This protocol describes a standard procedure for the synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.[5]

Causality: The reaction introduces the Boc protecting group onto the secondary amine of the piperidine ring. Sodium bicarbonate acts as a base to deprotonate the amine, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc-anhydride). Methanol is a suitable polar solvent for the reactants. The aqueous workup and pH adjustment are critical for separating the product from unreacted starting materials and byproducts.

-

Reaction Setup: To a 1 L round-bottom flask, add D-(+)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), methanol (400 mL), sodium bicarbonate (26.04 g, 0.310 mol), and di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[5]

-

Reaction Execution: Stir the mixture at room temperature for 24 hours.[5]

-

Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.[5]

-

Initial Workup: Dissolve the remaining residue in water and wash three times with diethyl ether to remove unreacted Boc-anhydride and other nonpolar impurities.[5]

-

Acidification and Extraction: Adjust the pH of the aqueous layer to ~2 using a saturated potassium bisulfate solution. This protonates the carboxylate, making the product soluble in organic solvents. Extract the product from the acidic aqueous layer three times with dichloromethane.[5]

-

Final Isolation: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield the final product as a white solid.[5]

Physicochemical and Spectroscopic Data

The identity and purity of the building block are confirmed by its physical and spectral properties.

| Property | Value | Source(s) |

| CAS Number | 28697-17-8 | [3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [3] |

| Molecular Weight | 229.27 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 116-119 °C | |

| Optical Rotation | [α]²³/D +63.5° ± 3° (c=1 in acetic acid) |

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆): δ 12.71 (s, 1H), 4.61 (d, 1H), 3.82 (d, 1H), 2.93 (m, 1H), 2.06 (s, 1H), 1.62 (m, 3H), 1.39 (m, 11H).[5] Mass Spectrometry (EI-MS): m/z: 229.1 [M]⁺.[5]

Core Applications in Drug Discovery

Tert-butyl (R)-2-piperidinecarboxylate is a versatile tool for accelerating drug discovery programs.[4] Its rigid, cyclic structure serves as a constrained amino acid mimic in peptidomimetics, while its functional handles allow for its incorporation into a diverse range of heterocyclic scaffolds.

Caption: Key transformations of Tert-butyl (R)-2-piperidinecarboxylate.

Transformations of the Carboxylic Acid: Amide Coupling

The formation of an amide bond is one of the most common and crucial reactions in drug discovery. [7]The carboxylic acid of the building block is typically activated in situ with a coupling reagent before the addition of an amine. [8] Experimental Protocol: General Amide Coupling using EDC/HOBt

Causality: The carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can racemize or undergo side reactions. The additive, 1-hydroxybenzotriazole (HOBt), traps this intermediate to form an active ester that is more stable but still highly reactive towards the amine nucleophile, minimizing side reactions and preserving stereochemical integrity. [9]

-

Setup: Dissolve Tert-butyl (R)-2-piperidinecarboxylate (1.0 equiv.) and HOBt (1.2 equiv.) in a suitable aprotic solvent like DMF or DCM. [9]2. Activation: Add EDC·HCl (1.2 equiv.) to the solution and stir for 15-30 minutes at 0 °C. [9]3. Amine Addition: Add the desired amine (1.0-1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equiv.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with a mild acid (e.g., 1M HCl or KHSO₄), a mild base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can be purified by chromatography.

Manipulation of the N-Boc Group: Deprotection

The Boc group is prized for its stability in a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenolysis) while being easily and cleanly removed under acidic conditions. [10][11]This allows for the selective unmasking of the piperidine nitrogen at the desired stage of a synthetic sequence.

Experimental Protocol: N-Boc Deprotection using TFA

Causality: Trifluoroacetic acid (TFA) is a strong acid that protonates the oxygen of the tert-butyl ester within the Boc group. The protonated group then fragments, eliminating the stable tert-butyl cation (which is scavenged by TFA or the solvent) and releasing carbon dioxide and the free secondary amine as its trifluoroacetate salt. [10]

-

Setup: Dissolve the N-Boc protected piperidine substrate (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. [10]2. Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equiv., often used as a 20-50% solution in DCM). [10][12]3. Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed. [10]4. Isolation: Remove the DCM and excess TFA under reduced pressure. The resulting product is typically the TFA salt of the deprotected piperidine, which can often be used directly in the next step or neutralized with a base during an aqueous workup to isolate the free amine. [10]

Conclusion

Tert-butyl (R)-2-piperidinecarboxylate has firmly established itself as a high-value, versatile, and indispensable chiral building block in the field of drug discovery and development. Its enantiopure nature provides a direct route to stereochemically defined targets, while the orthogonal functionalities of the carboxylic acid and the Boc-protected amine offer extensive synthetic flexibility. The well-understood and reliable protocols for its synthesis and subsequent transformations empower researchers to efficiently construct complex, three-dimensional molecules, accelerating the journey from initial design to the identification of novel therapeutic agents. Its continued application in both academic and industrial laboratories underscores its status as a cornerstone of modern medicinal chemistry.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

-

Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PubMed. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

- Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Various routes of pipecolic acid biosynthesis in microorganisms. ResearchGate. [Link]

-

(2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. National Institutes of Health (NIH) PubChem. [Link]

-

Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. National Institutes of Health (NIH) - PMC. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. National Institutes of Health (NIH). [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. PubMed. [Link]

-

Pipecolic acid. Wikipedia. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

Piperidine-based drug discovery. University of Arizona Research. [Link]

Sources

- 1. N-Boc-2-piperidinecarboxylic acid | 98303-20-9 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 6. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 7. hepatochem.com [hepatochem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide Synthesis [fishersci.dk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

A Comprehensive Spectroscopic Analysis of Tert-butyl (R)-2-piperidinecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed spectroscopic characterization of Tert-butyl (R)-2-piperidinecarboxylate, a key chiral building block in synthetic organic chemistry and drug discovery. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a foundational understanding of the compound's structural and electronic properties. The guide is designed to serve as a practical resource for researchers, enabling accurate identification, purity assessment, and further manipulation of this versatile molecule. Experimental protocols, data interpretation, and expert insights are integrated to ensure both scientific rigor and practical applicability.

Introduction: The Significance of Tert-butyl (R)-2-piperidinecarboxylate

Tert-butyl (R)-2-piperidinecarboxylate, also known as N-Boc-(R)-pipecolic acid, is a protected form of (R)-pipecolic acid. The piperidine ring is a prevalent scaffold in a multitude of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, making this compound an invaluable intermediate in the synthesis of complex molecules, including peptides and alkaloids.[1][2] An unambiguous understanding of its spectroscopic signature is paramount for its effective utilization in multi-step syntheses. This guide delves into the core spectroscopic techniques used to characterize this compound, providing the necessary data and interpretation for confident structural elucidation.

Molecular Structure and Conformation

The structure of Tert-butyl (R)-2-piperidinecarboxylate features a chiral center at the C2 position of the piperidine ring and a bulky Boc protecting group on the nitrogen atom. The presence of the Boc group can lead to the existence of rotamers due to restricted rotation around the N-C(O) amide bond, which can sometimes be observed in NMR spectroscopy as peak broadening or duplication of signals.[3]

Caption: Molecular structure of Tert-butyl (R)-2-piperidinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Tert-butyl (R)-2-piperidinecarboxylate, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for Tert-butyl (R)-2-piperidinecarboxylate

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~4.00 | m | 1H | H-2 |

| ~3.90 | m | 1H | H-6 (eq) |

| ~2.90 | m | 1H | H-6 (ax) |

| ~2.20 | m | 1H | H-3 (eq) |

| ~1.80 - 1.40 | m | 5H | H-3 (ax), H-4, H-5 |

| 1.46 | s | 9H | C(CH₃)₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from representative spectra.

Interpretation of the ¹H NMR Spectrum:

-

The signal for the proton at the chiral center (H-2) typically appears as a multiplet around 4.00 ppm.

-

The protons on the carbon adjacent to the nitrogen (H-6) are diastereotopic and often appear as separate multiplets.

-

The remaining piperidine ring protons (H-3, H-4, H-5) resonate in the more shielded region of the spectrum, typically between 1.40 and 2.20 ppm, and often show complex overlapping multiplets.

-

A sharp singlet integrating to nine protons around 1.46 ppm is the characteristic signal for the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Tert-butyl (R)-2-piperidinecarboxylate

| Chemical Shift (δ ppm) | Assignment |

| ~174.0 | C=O (Carboxylic Acid) |

| ~155.0 | C=O (Boc) |

| ~80.0 | C(CH₃)₃ |

| ~57.0 | C-2 |

| ~46.0 | C-6 |

| ~28.5 | C(CH₃)₃ |

| ~27.0 | C-3 |

| ~25.0 | C-5 |

| ~20.0 | C-4 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

The two carbonyl carbons are the most deshielded, with the carboxylic acid carbon appearing around 174.0 ppm and the Boc carbonyl at approximately 155.0 ppm.

-

The quaternary carbon of the tert-butyl group is observed around 80.0 ppm.

-

The chiral carbon (C-2) resonates around 57.0 ppm.

-

The C-6 carbon, also attached to the nitrogen, appears at a similar chemical shift.

-

The methyl carbons of the Boc group give a strong signal around 28.5 ppm.

-

The remaining piperidine ring carbons (C-3, C-4, C-5) are found in the more shielded region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Tert-butyl (R)-2-piperidinecarboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 45-degree pulse angle, 2-5 second relaxation delay, 1024 or more scans.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Tert-butyl (R)-2-piperidinecarboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~2970, 2870 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc Amide) |

| ~1400 | Medium | C-O-H bend |

| ~1160 | Strong | C-O stretch (Boc) |

Interpretation of the IR Spectrum:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding.

-

The sharp peaks around 2970 and 2870 cm⁻¹ are due to the C-H stretching of the piperidine ring and the tert-butyl group.

-

Two distinct and strong carbonyl (C=O) stretching bands are observed. The one at higher wavenumber (~1735 cm⁻¹) corresponds to the carboxylic acid carbonyl, while the one at lower wavenumber (~1690 cm⁻¹) is attributed to the urethane carbonyl of the Boc group.

-

A strong absorption around 1160 cm⁻¹ is characteristic of the C-O stretching vibration within the Boc group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid or oily sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for Tert-butyl (R)-2-piperidinecarboxylate

| m/z | Proposed Fragment |

| 230.14 | [M+H]⁺ |

| 229.13 | [M]⁺ |

| 174.10 | [M - C₄H₉]⁺ or [M - C₄H₈ + H]⁺ |

| 130.08 | [M - Boc]⁺ |

| 57.07 | [C₄H₉]⁺ |

Note: The observed m/z values can vary slightly based on the instrument and ionization method. The molecular formula is C₁₁H₁₉NO₄, and the molecular weight is 229.27 g/mol .[4][5][6]

Interpretation of the Mass Spectrum:

-

The molecular ion peak [M]⁺ is expected at m/z 229.

-

In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 230 is often observed.

-

A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da) or a tert-butyl cation (57 Da), leading to a peak at m/z 174 or 173, respectively.

-

Loss of the entire Boc group (101 Da) results in a fragment at m/z 130.

-

The base peak in the spectrum is often the tert-butyl cation at m/z 57.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

Process the acquired spectrum to identify the molecular ion and major fragment ions.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of Tert-butyl (R)-2-piperidinecarboxylate. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its structure. The provided protocols and interpretations serve as a valuable resource for scientists working with this important chiral building block, facilitating quality control and ensuring the integrity of their synthetic endeavors.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

ResearchGate. 15 N HMBC spectra of (A) (R)-N-Boc-pipecolic acid (3), (B) FK-506 (2),.... Retrieved from [Link]

-

ChemWhat. N-BOC-DL-PIPECOLINIC ACID CAS#: 118552-55-9. Retrieved from [Link]

-

The Royal Society of Chemistry. A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 581831. Retrieved from [Link]

-

Supporting Information. Characterization Data of the Products. Retrieved from [Link]

-

National Center for Biotechnology Information. Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy - PMC. Retrieved from [Link]

Sources

- 1. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (R)-1-N-Boc-哌啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 581831 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Piperidine Synthesis: A Technical Guide to Utilizing Tert-butyl (R)-2-piperidinecarboxylate

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates.[1] The introduction of a chiral center into this six-membered heterocycle significantly expands its chemical space, allowing for fine-tuned interactions with biological targets and often leading to improved efficacy and reduced off-target effects. This technical guide provides an in-depth exploration of tert-butyl (R)-2-piperidinecarboxylate, a pivotal chiral building block for the synthesis of a diverse array of complex piperidine derivatives. We will delve into its fundamental properties, key synthetic transformations, and its application in the synthesis of medicinally relevant compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Significance of Chiral Piperidines in Drug Discovery

The rigid, chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically functionalized to interact with the intricate topographies of biological macromolecules. The introduction of stereochemistry profoundly influences a molecule's pharmacological profile. Enantiomers of a chiral drug can exhibit vastly different potency, selectivity, and metabolic stability. Consequently, the ability to synthesize enantiomerically pure piperidine derivatives is a critical capability in modern drug discovery.

tert-Butyl (R)-2-piperidinecarboxylate serves as an invaluable starting material in this endeavor. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom offers robust protection under a wide range of reaction conditions while being readily removable under acidic conditions. The carboxylic acid, masked as its tert-butyl ester, and the chiral center at the 2-position provide two key points for strategic chemical modification, enabling the construction of a wide array of complex molecular architectures.[2]

Physicochemical and Spectroscopic Profile of the Starting Material

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid

| Property | Value |

| CAS Number | 28697-17-8 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 132-136 °C |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of a related Boc-protected piperidine derivative typically shows characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The piperidine ring protons appear as a series of multiplets in the region of 1.2-4.2 ppm. The proton at the chiral center (C2) is often observed as a multiplet around 4.0 ppm.[3][4]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the piperidine ring typically resonate between 20-60 ppm.[3]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Core Synthetic Strategies and Protocols

The versatility of tert-butyl (R)-2-piperidinecarboxylate stems from the orthogonal reactivity of its functional groups. The Boc-protected nitrogen can be deprotected to allow for N-alkylation or acylation, while the tert-butyl ester can be hydrolyzed or the carboxylic acid can be directly used in amide coupling reactions.

N-Boc Deprotection: Unleashing the Piperidine Nitrogen

The removal of the Boc group is a crucial first step in many synthetic routes. The choice of deprotection conditions is dictated by the sensitivity of other functional groups in the molecule.

-

Trifluoroacetic Acid (TFA): TFA in dichloromethane (DCM) is the most common and efficient method for Boc deprotection. The strong acidity of TFA readily cleaves the acid-labile tert-butyl carbamate. The reaction is typically fast and clean. However, the resulting trifluoroacetate salt may sometimes be challenging to handle, and TFA is corrosive and needs to be handled with care.

-

Hydrochloric Acid (HCl) in Dioxane or Methanol: This is another widely used method. The HCl salt of the deprotected piperidine often precipitates from the reaction mixture, simplifying isolation. This method is generally milder than using neat TFA.

-

Dissolve the tert-butyl (R)-2-piperidinecarboxylate derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected piperidine.

Sources

The Cornerstone of Stereocontrolled Synthesis: A Technical Guide to tert-Butyl (R)-2-Piperidinecarboxylate

Abstract

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1][2][3] The introduction of chirality into this heterocyclic system significantly enhances its therapeutic potential by allowing for stereospecific interactions with biological targets.[4][5] This technical guide provides an in-depth exploration of tert-butyl (R)-2-piperidinecarboxylate, a pivotal chiral building block in modern asymmetric synthesis. We will delve into its synthesis, the critical role of the tert-butoxycarbonyl (Boc) protecting group, and its application in the stereocontrolled construction of complex molecular architectures, with a particular focus on active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, present in over one hundred commercially available drugs spanning a wide range of therapeutic areas, including antibacterial, anesthetic, and antipsychotic agents.[3] The three-dimensional nature of substituted piperidines, combined with a limited number of rotatable bonds, allows for precise spatial arrangements of functional groups, which can lead to enhanced protein-ligand interactions not achievable with flat aromatic rings.[3]

The introduction of a chiral center into the piperidine scaffold, while often increasing the synthetic complexity, is a worthwhile endeavor due to the favorable effects on physicochemical properties, potency, selectivity, and pharmacokinetic profiles of the resulting molecules.[4] Enantiomerically pure building blocks are therefore highly sought after to ensure the stereochemical integrity of the final API, which directly impacts its efficacy and safety.[1] tert-Butyl (R)-2-piperidinecarboxylate has emerged as a particularly valuable chiral synthon due to the strategic placement of its functional groups and the advantageous properties of the Boc protecting group.

Physicochemical Properties of tert-Butyl 2-Piperidinecarboxylate

A comprehensive understanding of the physicochemical properties of the title compound is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol [6] |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 241 °C at 760 mmHg[6] |

| Density | 0.976 g/cm³[6] |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Note: The hydrochloride salt is also commonly used and exhibits different physical properties, such as being a solid with a higher melting point.[7][8]

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry. Its role in tert-butyl (R)-2-piperidinecarboxylate is multifaceted and critical for its utility in multi-step syntheses.

-

Modulation of Reactivity: The Boc group effectively shields the nitrogen atom of the piperidine ring, preventing its participation in unwanted side reactions.[1][9] This allows for selective functionalization at other positions of the molecule, particularly at the carboxylate group.[9]

-

Orthogonal Deprotection: The Boc group is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[1][9] This orthogonality is fundamental to complex synthetic strategies where other protecting groups may be present.[9]

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of intermediates in organic solvents, facilitating purification by chromatography.

The strategic use of the Boc protecting group enables chemists to construct intricate molecular architectures with a high degree of control and precision.[9]

Asymmetric Synthesis of tert-Butyl (R)-2-Piperidinecarboxylate

The enantioselective synthesis of 2-substituted piperidines is a significant area of research. While numerous methods exist for the synthesis of piperidine derivatives in general, achieving high enantiopurity remains a challenge.[2][10][11] Common strategies for accessing enantiomerically enriched piperidines include:

-

Resolution of Racemic Mixtures: This classical approach involves separating enantiomers using a chiral resolving agent. While effective, it is inherently inefficient as it discards at least 50% of the material.

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to introduce the desired stereochemistry.

-

Asymmetric Catalysis: This is the most modern and efficient approach, employing a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral substrate.[12][13]

One notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives, which provides access to 3-substituted tetrahydropyridines with excellent enantioselectivity.[12] These intermediates can then be further reduced to the corresponding piperidines.[12]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral piperidine derivative, highlighting the key stages where stereochemistry is introduced and manipulated.

Caption: Generalized workflow for asymmetric piperidine synthesis.

Applications in the Synthesis of Bioactive Molecules

tert-Butyl (R)-2-piperidinecarboxylate is a versatile intermediate for the synthesis of a wide array of complex molecules and APIs. The ester functionality can be readily transformed into other functional groups such as amides, alcohols, and aldehydes, while the nitrogen, after deprotection, can undergo various C-N bond-forming reactions.

Case Study: Synthesis of a Key Intermediate for a C5aR Antagonist

Recent patent literature discloses the use of piperidine derivatives in the preparation of C5a receptor (C5aR) antagonists, which are of interest for treating various inflammatory diseases. A key step in the synthesis involves the coupling of a piperidine carboxylic acid derivative with an aniline moiety.

Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for the coupling of N-Boc-(R)-piperidine-2-carboxylic acid (obtained by hydrolysis of the tert-butyl ester) with a substituted aniline.

Materials:

-

N-Boc-(R)-piperidine-2-carboxylic acid

-

Substituted aniline (e.g., 4-amino-benzonitrile)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-(R)-piperidine-2-carboxylic acid (1.0 eq) in DMF, add the substituted aniline (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Transformation to Other Key Intermediates

The carboxylate moiety of tert-butyl (R)-2-piperidinecarboxylate can be selectively reduced or otherwise modified to generate other valuable building blocks. For example, reduction with a mild reducing agent like sodium borohydride in the presence of a Lewis acid can yield the corresponding alcohol, N-Boc-(R)-piperidin-2-ylmethanol. This alcohol can then be oxidized to the aldehyde, tert-butyl (R)-2-formylpiperidine-1-carboxylate, another crucial intermediate in pharmaceutical synthesis.[14]

Caption: Key transformations of the carboxylate functionality.

Conclusion

tert-Butyl (R)-2-piperidinecarboxylate is an indispensable chiral building block in the arsenal of the modern medicinal chemist. Its well-defined stereochemistry, coupled with the synthetic versatility afforded by the Boc-protected nitrogen and the modifiable carboxylate group, has cemented its role in the asymmetric synthesis of numerous complex and biologically significant molecules. The continued development of novel synthetic methods to access this and other chiral piperidine derivatives will undoubtedly fuel the discovery of the next generation of innovative therapeutics.

References

- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(05), 699-716.

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Obydennov, D. L., Klabunde, M., & Alabugin, I. V. (2022).

- Zhang, Z., Tariq, R., & Knowles, R. R. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation.

- Piperidine Synthesis. (1993). DTIC.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.

- Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. (n.d.). BOC Sciences.

- (R)-tert-Butyl piperidine-2-carboxylate hydrochloride. (n.d.). BLD Pharm.

- tert-Butyl piperidine-2-carboxylate hydrochloride. (n.d.). PubChem.

- tert-Butyl piperidine-4-carboxylate. (n.d.). BuyersGuideChem.

- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.

- A new class of superbasic, bifunctional peptidyl guanidine catalysts is presented... (2023). ChemRxiv.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. tert-Butyl piperidine-4-carboxylate | C10H20ClNO2 - BuyersGuideChem [buyersguidechem.com]

- 7. (R)-tert-Butyl piperidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 8. Tert-butyl piperidine-2-carboxylate hydrochloride | C10H20ClNO2 | CID 42614230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. chemrxiv.org [chemrxiv.org]

- 14. nbinno.com [nbinno.com]

A Technical Guide to Tert-butyl (r)-2-piperidinecarboxylate: Commercial Availability, Quality Control, and Applications in Drug Discovery

This guide provides an in-depth technical overview of Tert-butyl (r)-2-piperidinecarboxylate, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. This document explores its commercial availability, key quality control parameters, and its critical role in the synthesis of complex molecular architectures for pharmaceutical applications.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting conditions ranging from central nervous system disorders to cancer.[1][2] The introduction of chirality to the piperidine ring dramatically expands the accessible chemical space, allowing for precise three-dimensional interactions with biological targets. Tert-butyl (r)-2-piperidinecarboxylate, also known by its synonym N-Boc-D-pipecolic acid, is a key chiral intermediate that offers synthetic chemists a versatile platform for the construction of novel therapeutic agents.[3][4] Its Boc-protected nitrogen and carboxylic acid ester functionality provide orthogonal handles for a variety of chemical transformations.

Commercial Availability and Key Suppliers

Tert-butyl (r)-2-piperidinecarboxylate is readily available from a range of chemical suppliers catering to research and bulk-scale synthesis. The selection of a supplier should be guided by factors such as purity, availability of comprehensive analytical data, and the ability to scale up production.

Below is a comparative table of prominent suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Data Provided |

| Sigma-Aldrich | (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 | ≥98% | Certificate of Analysis (CoA) with lot-specific data, including optical purity (ee: 98% by GLC) and optical rotation. |

| Thermo Scientific | N-Boc-D-pipecolinic acid, 98% | 28697-17-8 | ≥97.5% (HPLC) | Specification sheet with optical rotation range.[5] |

| BLD Pharm | (R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | 28697-17-8 | Not specified on product page | General product information. |

| ChemScene | tert-Butyl 3-hydroxy-2-methylpiperidine-1-carboxylate (related compound) | 741737-29-1 | >95.0% (NMR) | Certificate of Analysis with appearance and 1H NMR spectrum consistency.[6] |

Note: The CAS number for the free acid form, (R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid, is 28697-17-8. The corresponding hydrochloride salt of the ester has a different CAS number. It is crucial to verify the exact form of the compound required for a specific synthetic route.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the chemical and stereochemical integrity of Tert-butyl (r)-2-piperidinecarboxylate is paramount for the successful synthesis of downstream targets. A robust quality control workflow should be considered a self-validating system, where each analytical technique provides complementary information to build a comprehensive quality profile.

Workflow for Quality Assessment

Caption: Quality Control Workflow for Tert-butyl (r)-2-piperidinecarboxylate.

Detailed Analytical Methodologies

3.2.1. Identity and Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary technique for confirming the chemical structure. The ¹H NMR spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the alpha-proton adjacent to the carboxylate. The ¹³C NMR will confirm the presence of all carbon atoms in their expected chemical environments. The consistency of the observed spectra with the known structure is the first-pass quality check.[6]

-